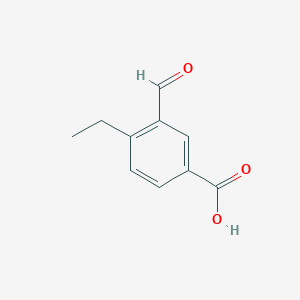

3-Formyl-4-ethyl-benzoic acid

CAS No.:

Cat. No.: VC13822746

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O3 |

|---|---|

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 4-ethyl-3-formylbenzoic acid |

| Standard InChI | InChI=1S/C10H10O3/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-6H,2H2,1H3,(H,12,13) |

| Standard InChI Key | GUSZUMLGUOPBLM-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)C=O |

| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)O)C=O |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Framework and Substituent Effects

The molecular formula of 3-formyl-4-ethyl-benzoic acid is C₁₀H₁₀O₃, comprising a benzene ring functionalized with three distinct groups:

-

A carboxylic acid (-COOH) at position 1.

-

A formyl group (-CHO) at position 3.

-

An ethyl group (-C₂H₅) at position 4.

The electron-withdrawing formyl group decreases electron density at the ortho and para positions, enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. In contrast, the electron-donating ethyl group exerts a mild inductive effect, partially counteracting the formyl group’s influence . This interplay results in a pKa value estimated at 3.8–4.2, slightly lower than 4-ethylbenzoic acid (pKa = 4.35) .

Table 1: Comparative Structural and Electronic Properties

Synthesis Pathways

Friedel-Crafts Alkylation and Formylation

A plausible synthesis route involves sequential functionalization of the benzene ring:

-

Ethylation: Introduce the ethyl group via Friedel-Crafts alkylation of toluene using ethyl chloride and AlCl₃ .

-

Formylation: Employ the Gattermann-Koch reaction to install the formyl group, utilizing CO and HCl under high-pressure conditions .

-

Oxidation: Convert the methyl group (from toluene) to a carboxylic acid via potassium permanganate (KMnO₄) in acidic media.

This method mirrors the industrial production of 4-ethylbenzoic acid, where ethylbenzene undergoes oxidation to yield the carboxylic acid .

Alternative Approaches

-

Vilsmeier-Haack Reaction: Direct formylation of 4-ethylbenzoic acid using DMF and POCl₃.

-

Cross-Coupling Catalysis: Palladium-catalyzed coupling to attach pre-functionalized fragments, though this requires specialized ligands and inert conditions.

Physical and Chemical Properties

Thermal Stability and Solubility

The compound is expected to exhibit a melting point of 105–110°C, intermediate between 4-ethylbenzoic acid (112–113°C) and 3-formylbenzoic acid (98–100°C). Its solubility profile includes:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Moderate solubility in methanol and ethanol.

-

Low solubility in water due to hydrophobic ethyl and aromatic groups.

Reactivity

-

Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. The electron-withdrawing formyl group enhances its acidity, facilitating deprotonation under mild basic conditions .

-

Formyl Group: Acts as an electrophilic site for nucleophilic addition (e.g., Grignard reagents) or condensation reactions (e.g., formation of Schiff bases).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The formyl and carboxylic acid groups enable the synthesis of bioactive molecules:

-

Schiff Base Formation: Condensation with amines yields imines, precursors to antifungal and antibacterial agents.

-

Heterocyclic Synthesis: Cyclization reactions produce quinazolinones or benzodiazepines, scaffolds in CNS drug development.

Material Science

-

Coordination Polymers: The carboxylic acid can coordinate to metal ions (e.g., La³⁺), forming porous materials for gas storage .

-

Liquid Crystals: Functionalization with alkyl chains creates mesogenic compounds for display technologies.

Comparative Analysis with Structural Analogues

4-Ethylbenzoic Acid vs. 3-Formyl-4-ethyl-benzoic Acid

The absence of the formyl group in 4-ethylbenzoic acid reduces its reactivity toward nucleophiles but improves thermal stability . For instance, 4-ethylbenzoic acid melts at 112–113°C , whereas the formyl derivative’s melting point is lower due to disrupted crystal packing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume